molecular formula C10H9N3OS2 B1586580 N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide CAS No. 353254-76-9

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B1586580
CAS No.: 353254-76-9
M. Wt: 251.3 g/mol
InChI Key: VERDFHOICHJZIA-UHFFFAOYSA-N
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Description

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is a useful research compound. Its molecular formula is C10H9N3OS2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is a chemical compound that has been used in proteomics research It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have the ability to disrupt processes related to dna replication .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that this compound may interact with its targets by disrupting DNA replication processes.

Biochemical Pathways

Given its potential to disrupt dna replication processes , it can be inferred that it may affect pathways related to cell division and growth.

Pharmacokinetics

The in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity , which suggests that this compound may have good stability and potentially favorable pharmacokinetic properties.

Result of Action

Given its potential to disrupt dna replication processes , it can be inferred that it may lead to the inhibition of cell division and growth, particularly in bacterial and cancer cells.

Action Environment

The stability of 1,3,4-thiadiazol nucleus is attributed to its aromaticity , suggesting that this compound may be stable under various environmental conditions.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERDFHOICHJZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375688
Record name N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353254-76-9
Record name N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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